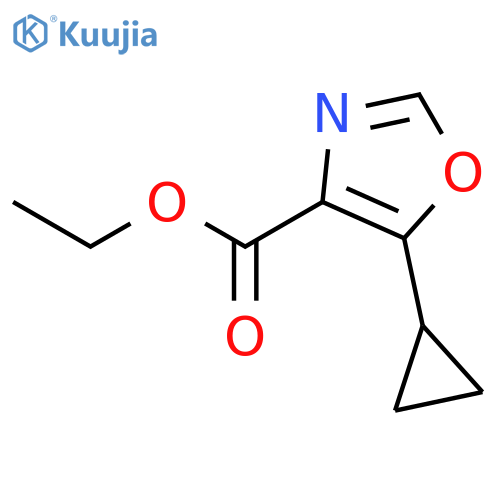

Cas no 73252-24-1 (ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate)

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 4-OXAZOLECARBOXYLIC ACID, 5-CYCLOPROPYL-, ETHYL ESTER

- ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate

- Ethyl 5-cyclopropyloxazole-4-carboxylate

- SCHEMBL8547295

- 73252-24-1

- AKOS010897636

- Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate, AldrichCPR

- CS-0377582

- F83920

- FFBACWXOVOFWQR-UHFFFAOYSA-N

- Ethyl 5-cyclopropyl-4-oxazolecarboxylate

- EN300-8060407

-

- MDL: MFCD16065672

- インチ: InChI=1S/C9H11NO3/c1-2-12-9(11)7-8(6-3-4-6)13-5-10-7/h5-6H,2-4H2,1H3

- InChIKey: FFBACWXOVOFWQR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=C(OC=N1)C2CC2

計算された属性

- せいみつぶんしりょう: 181.07389321g/mol

- どういたいしつりょう: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1266334-250mg |

Ethyl 5-cyclopropyloxazole-4-carboxylate |

73252-24-1 | 98% | 250mg |

$310 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1266334-100mg |

Ethyl 5-cyclopropyloxazole-4-carboxylate |

73252-24-1 | 98% | 100mg |

$220 | 2024-06-05 | |

| Enamine | EN300-8060407-0.5g |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |

73252-24-1 | 95.0% | 0.5g |

$679.0 | 2025-03-21 | |

| Enamine | EN300-8060407-0.25g |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |

73252-24-1 | 95.0% | 0.25g |

$431.0 | 2025-03-21 | |

| Enamine | EN300-8060407-5.0g |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |

73252-24-1 | 95.0% | 5.0g |

$2525.0 | 2025-03-21 | |

| Enamine | EN300-8060407-10.0g |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |

73252-24-1 | 95.0% | 10.0g |

$3746.0 | 2025-03-21 | |

| 1PlusChem | 1P01XGM6-1g |

Ethyl 5-cyclopropyloxazole-4-carboxylate |

73252-24-1 | 95% | 1g |

$1302.00 | 2024-04-21 | |

| Enamine | EN300-8060407-5g |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate |

73252-24-1 | 95% | 5g |

$2525.0 | 2023-09-02 | |

| 1PlusChem | 1P01XGM6-100mg |

Ethyl 5-cyclopropyloxazole-4-carboxylate |

73252-24-1 | 95% | 100mg |

$471.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1448252-100mg |

Ethyl 5-cyclopropyloxazole-4-carboxylate |

73252-24-1 | 98% | 100mg |

¥2595.00 | 2024-07-28 |

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate 関連文献

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

9. Back matter

ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylateに関する追加情報

Ethyl 5-Cyclopropyl-1,3-Oxazole-4-Carboxylate: A Comprehensive Overview

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate (CAS No. 73252-24-1) is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one nitrogen and two oxygen atoms. The presence of a cyclopropyl group at the 5-position and an ethoxy group at the 4-position makes it a unique derivative with diverse applications.

The synthesis of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate involves a series of well-established organic reactions. Typically, it is prepared through the cyclization of an appropriate amino acid derivative or via a nucleophilic substitution reaction involving a suitable precursor. The cyclopropyl group is introduced through either alkylation or coupling reactions, depending on the desired regiochemistry. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

Ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate exhibits interesting chemical properties due to its heterocyclic framework and substituents. The oxazole ring is known for its aromaticity and stability, which contribute to the compound's reactivity in various chemical transformations. The cyclopropyl group introduces strain into the molecule, making it highly reactive in certain contexts, such as in cyclopropane-opening reactions. Additionally, the ethoxy group at the 4-position enhances solubility in organic solvents and facilitates further functionalization.

Recent studies have highlighted the potential of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate as a building block in drug discovery. Its ability to act as a bioisostere for other functional groups has made it valuable in medicinal chemistry. For instance, researchers have explored its use as a substitute for amide bonds in peptide mimetics, offering improved pharmacokinetic profiles without compromising bioactivity. Furthermore, its role as a ligand in metal-mediated catalysis has been investigated, demonstrating its utility in asymmetric synthesis.

In materials science, ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate has been employed as a precursor for the synthesis of advanced polymers and hybrid materials. Its ability to undergo polymerization under mild conditions makes it suitable for applications in coatings, adhesives, and electronic devices. Recent breakthroughs have focused on incorporating this compound into stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

The biological activity of ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate has also been extensively studied. In vitro assays have revealed its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Additionally, it has shown promise as an antifungal agent against pathogenic fungi such as Candida species. These findings underscore its potential for development into therapeutic agents with broad clinical applications.

From an environmental perspective, ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate demonstrates good biodegradability under aerobic conditions. This property aligns with current sustainability trends and reduces concerns about its long-term impact on ecosystems when used in industrial or agricultural settings.

In conclusion, ethyl 5-cyclopropyl-1,3 oxazole 4 carboxy late (CAS No.73252 24 1) stands out as a multifaceted compound with significant potential across various disciplines. Its unique chemical structure enables diverse applications ranging from drug discovery to materials science while maintaining eco-friendly properties that support sustainable practices.

73252-24-1 (ethyl 5-cyclopropyl-1,3-oxazole-4-carboxylate) 関連製品

- 1582770-07-7(2-Oxo-2-phenylethyl 2-(4-chlorophenyl)-carbamoylacetate)

- 477852-89-4(6-Oxo-1-3-(trifluoromethyl)benzyl-1,6-dihydro-3-pyridinecarbohydrazide)

- 39640-62-5(2-Pyridin-4-ylacetamide)

- 112399-43-6(4-(2-bromo-5-fluorophenyl)butan-2-one)

- 32350-57-5(Stearoyl-L-carnitine chloride)

- 2648971-96-2(1-(difluoromethoxy)-3-(1-isocyanatoethyl)benzene)

- 347184-41-2(Cyclopentanecarboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (1R,3S)-rel-)

- 91164-59-9(PIPERIDINE, 1-[1-(3-METHYLPHENYL)CYCLOHEXYL]-, HYDROCHLORIDE)

- 276695-32-0(2-(N-Benzylmethylsulfonamido)Acetic Acid)

- 1806964-43-1(4-(Bromomethyl)-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine)